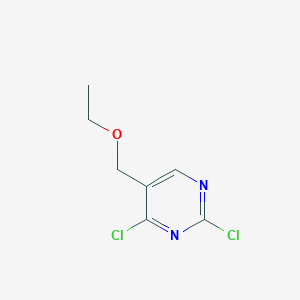
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline
Overview
Description
The compound 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and functional groups that can provide insight into the properties and synthesis of similar structures. For instance, the tert-butyl group is a common substituent in organic chemistry that can influence the solubility and steric properties of a molecule .
Synthesis Analysis
The synthesis of compounds with tert-butyl groups can involve various strategies, including the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . This method involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones to yield a wide range of highly enantioenriched amines. Although the synthesis of 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline is not explicitly described, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups is often characterized by steric bulk, which can influence the packing in the solid state and prevent certain molecular interactions, such as face-to-face π-interactions . This steric demand can also affect the molecule's reactivity and interaction with other chemical entities.
Chemical Reactions Analysis
The tert-butyl group is known to be electron-releasing, which can have implications for the reactivity of the compound in various chemical reactions . The presence of this group could potentially stabilize adjacent positive charges or influence the electron density of the aromatic system, thereby affecting its reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
Compounds with tert-butyl substituents often exhibit enhanced solubility in organic solvents due to the increased steric bulk, which can disrupt crystalline packing and increase solubility . The thermal stability of such compounds can also be high, as indicated by the high weight loss temperatures of polyimides synthesized from diamines with tert-butyl groups . The tert-butyl group can also contribute to the transparency of polymers in the visible light range and increase the glass transition temperatures (Tgs) .
Scientific Research Applications
Electrochemical Studies
Research has delved into the electrochemical behaviors of compounds structurally related to "4-(tert-Butyl)-N-(4-isopropylphenyl)aniline". One study explores the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol, demonstrating the formation of products derived from phenoxy radicals or phenoxonium ions depending on the solution conditions and electrode potential (Richards & Evans, 1977). This research underscores the potential of such compounds in electroanalytical applications and the study of oxidation mechanisms in organic chemistry.
Catalytic and Synthetic Applications
In the realm of catalysis and organic synthesis, compounds akin to "4-(tert-Butyl)-N-(4-isopropylphenyl)aniline" find applications in various reactions. For instance, the alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids for producing tert-butylanilines showcases the role of these compounds in synthesizing chemicals used in pharmaceuticals, pesticides, plastics, additives, and dyes (Yadav & Doshi, 2003). This highlights their significance in enhancing the efficiency and selectivity of chemical transformations.
Material Science and Electrochromic Applications
The development of new materials, especially for electrochromic applications, also sees the incorporation of related compounds. A study on the synthesis and chemical modification of epoxy resins containing alkylaminopyridines reveals the potential of such materials in enhancing solubility and catalytic activity, which can be crucial for applications in adhesives, coatings, and as catalytic agents in various chemical processes (Huang et al., 1999).
Environmental Chemistry
In environmental chemistry, the activation of persulfate by biochar for the degradation of pollutants like aniline underscores the utility of related compounds in pollution control and remediation strategies. Such studies demonstrate the effectiveness of innovative approaches to degrade harmful organic compounds, contributing to the development of sustainable environmental protection technologies (Wu et al., 2018).
Mechanism of Action
The key step for each reaction is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon . The electron pair of this C−H bond then becomes part of the aromatic π-electron system and a substitution product of benzene, C6H5X, is formed .
Future Directions
The future directions of research on this compound could involve further exploration of its reactions and properties . The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .
properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-14(2)15-6-10-17(11-7-15)20-18-12-8-16(9-13-18)19(3,4)5/h6-14,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQSJBUBCKHJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



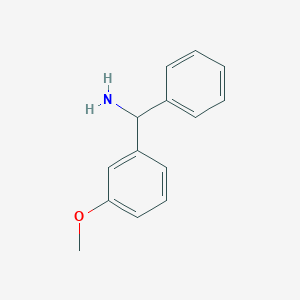
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
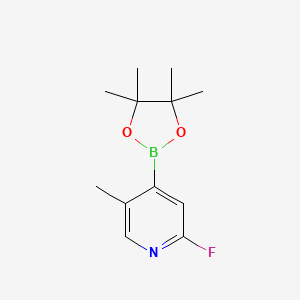

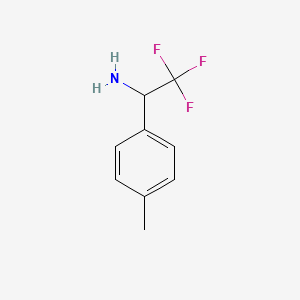
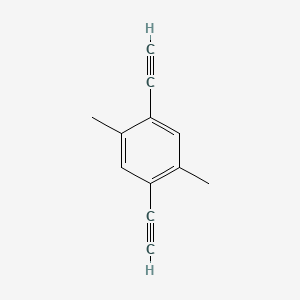

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)


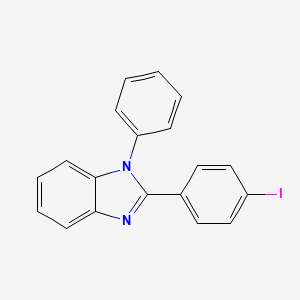
![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
